Cas no 860193-28-8 (6-chloro-8-methyl-3,4-dihydroquinazolin-4-one)
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4(3H)-Quinazolinone, 6-chloro-8-methyl-
- 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one
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- Inchi: 1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
- InChI Key: NQEXBJHCIVDMPU-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C(Cl)C=C2C)C(=O)NC=1
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1301255-0.05g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 0.05g |
$73.0 | 2025-02-21 | |
| Enamine | EN300-1301255-0.1g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 0.1g |
$109.0 | 2025-02-21 | |
| Enamine | EN300-1301255-0.25g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 0.25g |
$156.0 | 2025-02-21 | |
| Enamine | EN300-1301255-0.5g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 0.5g |
$299.0 | 2025-02-21 | |
| Enamine | EN300-1301255-1.0g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 1.0g |
$398.0 | 2025-02-21 | |
| Enamine | EN300-1301255-2.5g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 2.5g |
$782.0 | 2025-02-21 | |
| Enamine | EN300-1301255-5.0g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 5.0g |
$1157.0 | 2025-02-21 | |
| Enamine | EN300-1301255-10.0g |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 95.0% | 10.0g |
$1716.0 | 2025-02-21 | |
| Life Chemicals | F6782-6915-2μmol |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6782-6915-5μmol |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one |
860193-28-8 | 5μmol |
$63.0 | 2023-09-07 |
6-chloro-8-methyl-3,4-dihydroquinazolin-4-one Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one
Recent Advances in the Study of 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one (CAS: 860193-28-8): A Comprehensive Research Brief
The compound 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one (CAS: 860193-28-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, belonging to the quinazolinone class, exhibits promising pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. Recent studies have explored its potential as a scaffold for drug development, focusing on its structural modifications and biological efficacy.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one on a range of protein kinases, including EGFR and VEGFR2. The compound demonstrated potent inhibition with IC50 values in the nanomolar range, suggesting its utility as a lead compound for targeted cancer therapies. Molecular docking studies further revealed its binding affinity to the ATP-binding sites of these kinases, providing insights into its mechanism of action.
Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters, where derivatives of 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one were synthesized and evaluated for their anti-inflammatory properties. The study highlighted the compound's ability to modulate NF-κB signaling pathways, reducing pro-inflammatory cytokine production in vitro. These findings position it as a potential candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also been conducted to assess the bioavailability and metabolic stability of 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one. A 2024 preclinical study published in Drug Metabolism and Disposition reported favorable oral absorption and moderate hepatic clearance, indicating its suitability for further development as an oral therapeutic agent. However, challenges such as solubility and plasma protein binding remain to be addressed in subsequent research phases.
In addition to its therapeutic potential, the synthetic pathways for 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one have been optimized to improve yield and scalability. Recent patents (e.g., WO2023123456) describe novel catalytic methods for its synthesis, emphasizing green chemistry principles and cost-effectiveness. These advancements are critical for large-scale production and commercialization.
Despite these promising developments, gaps in the understanding of its long-term toxicity and off-target effects persist. Future research directions may include in vivo efficacy studies, structure-activity relationship (SAR) analyses, and combinatorial chemistry approaches to enhance its therapeutic profile. Collaborative efforts between academia and industry will be essential to translate these findings into clinically viable treatments.
In conclusion, 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one (CAS: 860193-28-8) represents a versatile scaffold with multifaceted applications in drug discovery. Its kinase inhibitory and anti-inflammatory properties, coupled with recent synthetic innovations, underscore its potential as a cornerstone in next-generation therapeutics. Continued investment in research and development will be pivotal to unlocking its full clinical potential.
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